hafnium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)

precursor handling air sensitivity process robustness

Hafnium tetrakis(2,2,6,6-tetramethylheptane-3,5-dione), also designated Hf(tmhd)₄ (CAS 63370-90-1), is a homoleptic hafnium(IV) β-diketonate complex belonging to the broader class of metal–organic CVD/ALD precursors. The compound exists as a white crystalline solid with a molecular weight of 911.56 g·mol⁻¹, a melting point of 315–320 °C, and a boiling point reported as 180 °C at 0.1 mm Hg.

Molecular Formula C44H80HfO8
Molecular Weight 915.6 g/mol
CAS No. 63370-90-1
Cat. No. B1584748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehafnium;tetrakis(2,2,6,6-tetramethylheptane-3,5-dione)
CAS63370-90-1
Molecular FormulaC44H80HfO8
Molecular Weight915.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf]
InChIInChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3;
InChIKeyBXOVRVQNKGJZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hafnium Tetrakis(2,2,6,6-tetramethylheptane-3,5-dione) [Hf(tmhd)₄] Procurement Baseline


Hafnium tetrakis(2,2,6,6-tetramethylheptane-3,5-dione), also designated Hf(tmhd)₄ (CAS 63370-90-1), is a homoleptic hafnium(IV) β-diketonate complex belonging to the broader class of metal–organic CVD/ALD precursors. The compound exists as a white crystalline solid with a molecular weight of 911.56 g·mol⁻¹, a melting point of 315–320 °C, and a boiling point reported as 180 °C at 0.1 mm Hg [1]. Its saturated vapor pressure and thermal stability have been studied by the Knudsen effusion method and static membrane zero-manometer techniques [2]. The complex is soluble in hexane, toluene, hydrocarbons, alcohols, ketones, and esters, but insoluble in water [1], making it compatible with direct-liquid-injection (DLI) delivery.

Why Hf(tmhd)₄ Cannot Be Freely Substituted for Other Hafnium CVD/ALD Precursors


Hafnium precursors represent a series of trade-offs between air/moisture sensitivity, volatility, thermal stability, and film contamination profiles, as extensively documented in patent literature [1]. Hf(tmhd)₄ occupies a specific niche: it offers markedly improved air/moisture stability compared to hafnium alkoxides (Hf(OR)₄) and avoids fluorine contamination inherent to Hf(tfac)₄, but it introduces carbon contamination that is challenging to remove from deposited films. Unlike the halide route (HfCl₄), which yields higher-purity films but suffers from low volatility and chlorine residue, Hf(tmhd)₄ enables lower-temperature sublimation and DLI compatibility through its organic-solvent solubility. Generic substitution without understanding these orthogonal contamination, handling, and delivery trade-offs leads to compromised film quality, process downtime, or safety incidents. The following quantitative evidence dimensions define where Hf(tmhd)₄ is the rational procurement choice.

Quantitative Differentiation Evidence for Hf(tmhd)₄ Versus Closest Hafnium Precursor Analogs


Air/Moisture Stability: Hf(tmhd)₄ vs. Hafnium Alkoxides (Hf(OR)₄)

The patent literature explicitly categorizes Hf(OR)₄ (R = alkyl, e.g., isopropyl) as 'extremely air and moisture sensitive and difficult to handle', whereas Hf(tmhd)₄ is described as 'stable' [1]. The steric shielding provided by the four bulky tert-butyl-substituted β-diketonate ligands of Hf(tmhd)₄ kinetically suppresses hydrolysis relative to the less hindered alkoxide ligands of Hf(OⁱPr)₄. This translates to a qualitative but operationally significant advantage: Hf(tmhd)₄ can be briefly handled under ambient conditions during vessel loading, whereas Hf(OR)₄ requires rigorous inert-atmosphere (glovebox) handling throughout the entire precursor supply chain.

precursor handling air sensitivity process robustness

Contamination Profile: Carbon vs. Chlorine vs. Fluorine Trade-off

The same patent source [1] explicitly maps contamination outcomes to precursor chemistry: Hf(tmhd)₄ 'is stable, but induces carbon contamination, which is difficult to remove'; Hf(tfac)₄ 'is a volatile precursor, but its use includes a risk of fluorine contamination'; HfCl₄ has been reported as 'a potential source for a pure HfO₂ thin film deposition' but yields chlorine residue [2]. The semiconductor industry has observed that carbon contamination from metal–organic precursors poses more serious challenges for actual processes than chlorine contamination [2]. This positions Hf(tmhd)₄ as an unfavorable choice for gate-dielectric applications demanding the lowest contamination levels, but acceptable for applications where carbon incorporation is tolerable or can be managed through post-deposition annealing.

film purity carbon contamination chlorine residue high-k dielectric

Volatility: Sublimation Temperature and Vapor Pressure via Zr(tmhd)₄ Proxy

Direct vapor pressure data for Hf(tmhd)₄ remain scarce in the open literature. However, the close isostructural analog Zr(tmhd)₄ – which the patent literature confirms exhibits near-identical chemical behavior to the hafnium congener [1] – has been characterized in detail. Zr(tmhd)₄ exhibits a saturated vapor pressure of approximately 0.011 bar (8.25 Torr) at 180 °C, described by Antoine parameters A = 3.55959, B = 643.748, C = –198.043 over the range 379–573 K [2]. The Hf(tmhd)₄ boiling point of 180 °C at 0.1 mm Hg (≈0.00013 bar) [3] confirms that its vapor pressure is significantly lower than that of Zr(tmhd)₄ under comparable conditions, consistent with the general trend of reduced volatility for heavier Group 4 β-diketonates. In practice, Hf(tmhd)₄ requires source temperatures in the 180–200 °C range for adequate delivery, comparable to Zr(tmhd)₄ but substantially higher than liquid alkylamide precursors (TEMAH source temperature typically <100 °C).

vapor pressure sublimation precursor delivery bubbler design

Thermal Stability: Operational Window vs. Hafnium Alkylamides (TEMAH)

Thermogravimetric analysis of Hf(tmhd)₄ demonstrates that the complex is thermally stable over a wide temperature range, with sublimation occurring before significant decomposition [1]. The melting point of 315–320 °C [2] and the observation that structurally intact material persists well above 200 °C under inert atmosphere indicate a broad operational process window for CVD. In contrast, the widely used liquid alkylamide TEMAH (tetrakis(ethylmethylamido)hafnium) suffers from relatively poor thermal stability at elevated temperatures, a limitation that drove the industry search for alternative precursors including cyclopentadienyl-based compounds [3]. The higher thermal stability of Hf(tmhd)₄ compared to TEMAH is a direct consequence of the chelate effect and the saturation of the hafnium coordination sphere by the bidentate β-diketonate ligands.

thermal decomposition process window precursor lifetime isothermal stability

Solubility and Delivery Compatibility: DLI Readiness vs. HfCl₄

Hf(tmhd)₄ is readily soluble in hexane, toluene, hydrocarbons, alcohols, ketones, and esters [1], enabling dissolution at 0.05–0.10 M concentrations for direct liquid injection (DLI) with flash vaporization at approximately 200 °C [2]. This represents a significant delivery advantage over HfCl₄, which is a solid with relatively low volatility and limited solubility in non-polar organic solvents, requiring high-temperature sublimation (>200 °C) for vapor-phase delivery [3]. DLI of dissolved Hf(tmhd)₄ eliminates long-term thermal stressing of the bulk precursor, reduces particle generation from solid entrainment, and decouples mass delivery from vapor pressure limitations.

direct liquid injection solvent compatibility solid precursor delivery

Evidence-Backed Application Scenarios for Hf(tmhd)₄ Procurement


Superconductor Buffer Layers via MOCVD (e.g., YBCO Coated Conductors)

Chinese patent literature describes the use of Hf(tmhd)₄ as a precursor for MOCVD deposition of hafnium-containing pinning centers in YBCO high-temperature superconductor films [1]. The compound's thermal stability at the elevated deposition temperatures required for epitaxial oxide growth (typically 700–850 °C) and its compatibility with co-injection alongside Y, Ba, and Cu β-diketonate precursors make it uniquely suited for this application. The carbon contamination inherent to the tmhd ligand is less detrimental in superconductor applications than in gate dielectrics, while the absence of fluorine (cf. Hf(tfac)₄) avoids etching of the underlying buffer layers.

DRAM Capacitor Dielectric Deposition via DLI-CVD

For DRAM trench capacitors requiring high-aspect-ratio conformal coating, the DLI compatibility of Hf(tmhd)₄ [2] combined with its superior thermal stability relative to TEMAH [3] addresses the dual challenge of precursor delivery uniformity and thermal robustness. The measured vapor pressure of the Zr(tmhd)₄ analog (8.25 Torr at 180 °C) [2] provides a quantitative baseline for designing precursor delivery systems with adequate flux to coat high-surface-area batch loads, while the absence of chlorine eliminates the corrosion risk to stainless steel delivery lines and reactor components.

Academic and Pilot-Line HfO₂ Research with Limited Infrastructure

The ambient handling stability of Hf(tmhd)₄ compared to extremely air-sensitive Hf(OR)₄ [4] reduces the barrier to entry for research groups lacking dedicated glovebox-integrated ALD/CVD systems. Brief ambient exposure during bubbler or DLI vial loading is tolerable without catastrophic precursor degradation, a practical advantage that directly impacts procurement decisions for academic laboratories and early-stage process development. This stability–convenience trade-off is consistently cited in supplier technical resources [5].

Hafnium-Doped Optical and Dielectric Coatings via MOCVD

The good solubility of Hf(tmhd)₄ in common organic solvents [6] enables facile formulation of multi-component precursor solutions for MOCVD of Hf-doped oxide thin films (e.g., Hf:SiO₂, Hf:Al₂O₃) where precise doping control is required. The absence of halogen ligands eliminates the risk of corrosive byproduct formation during co-deposition with Si or Al precursors, and the wide thermal stability window [7] accommodates the processing temperatures needed for dense, high-refractive-index optical coatings.

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